molecular formula C16H20N2O5 B12869636 N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide

N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide

Cat. No.: B12869636
M. Wt: 320.34 g/mol
InChI Key: UVLBWMAHZXXFNU-UHFFFAOYSA-N
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Description

N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an isoxazole ring and a hydroxybutyl side chain, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide is usually generated in situ from a hydroxylamine and a chlorinated compound under basic conditions.

  • Attachment of the Hydroxybutyl Side Chain: : The hydroxybutyl side chain can be introduced through a Grignard reaction, where a suitable butyl halide reacts with the isoxazole intermediate in the presence of magnesium and an ether solvent.

  • Formation of the Benzamide Core: : The final step involves the coupling of the isoxazole intermediate with 2,6-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the hydroxybutyl side chain can undergo oxidation to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxybutyl side chain and isoxazole ring may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-Hydroxybutan-2-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a hydroxybutyl side chain, an isoxazole ring, and a dimethoxybenzamide core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

N-[3-(3-hydroxybutan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H20N2O5/c1-9(10(2)19)11-8-14(23-18-11)17-16(20)15-12(21-3)6-5-7-13(15)22-4/h5-10,19H,1-4H3,(H,17,20)

InChI Key

UVLBWMAHZXXFNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)C(C)O

Origin of Product

United States

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